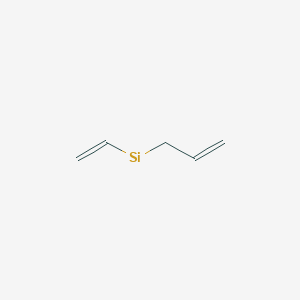

Vinyl allylsilane

CAS No.:

Cat. No.: VC19111053

Molecular Formula: C5H8Si

Molecular Weight: 96.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8Si |

|---|---|

| Molecular Weight | 96.20 g/mol |

| Standard InChI | InChI=1S/C5H8Si/c1-3-5-6-4-2/h3-4H,1-2,5H2 |

| Standard InChI Key | OAVNERHSMCWNGG-UHFFFAOYSA-N |

| Canonical SMILES | C=CC[Si]C=C |

Introduction

Molecular Structure and Fundamental Properties

Vinyl allylsilane belongs to the broader family of organosilanes, where silicon serves as a central atom bonded to organic substituents. Its general structure can be represented as CH₂=CH–Si(R₁)(R₂)–CH₂–CH=CH₂, where R₁ and R₂ denote additional substituents such as alkyl or aryl groups. The silicon atom’s +4 oxidation state and tetrahedral geometry create a distinct electronic environment that influences the compound’s stability and reactivity .

Bonding and Stereoelectronic Effects

The silicon-carbon bonds in vinyl allylsilane exhibit partial ionic character due to the electronegativity difference between silicon (1.90) and carbon (2.55). This polarization stabilizes adjacent carbocations through β-silicon effects, a phenomenon critical to its reactivity in electrophilic substitutions . The vinyl and allyl groups create conjugated systems that participate in hyperconjugation, further stabilizing transition states during reactions .

Spectroscopic Characterization

Key analytical data for vinyl allylsilane derivatives include:

-

¹H NMR: Distinct signals for vinyl protons (δ 4.8–6.2 ppm) and allylic methylene groups (δ 1.8–2.5 ppm)

-

²⁹Si NMR: Characteristic shifts between δ -15 to +30 ppm, dependent on substituents

-

IR Spectroscopy: Si–C stretching vibrations at 650–750 cm⁻¹ and C=C stretches at 1600–1680 cm⁻¹

Synthetic Methodologies

Modern synthesis of vinyl allylsilane employs both stoichiometric and catalytic approaches, with significant improvements in yield and selectivity achieved through ligand design.

Brønsted Acid-Catalyzed Dehydration

A breakthrough method utilizes triflic acid (HOTf) as a catalyst for converting vinylsilanes to allylsilanes via dehydration (Fig. 1). This process achieves:

-

Reaction times of 15–60 minutes

-

Yields ranging from 22–98%

-

>93:7 selectivity for allylsilane over vinylsilane byproducts

The mechanism involves protodesilylation followed by carbocation rearrangement, where the silicon group directs regioselectivity through stabilizing cationic intermediates .

Palladium-Catalyzed Silyl-Heck Reaction

Second-generation catalysts employing bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine ligands demonstrate remarkable efficiency:

| Substrate | Yield (%) | E:Z Ratio | Allyl:Vinyl Selectivity |

|---|---|---|---|

| 1-Hexene | 98 | 84:16 | 93:7 |

| Styrene derivative | 95 | 89:11 | 95:5 |

| Cyclohexene | 82 | 78:22 | 90:10 |

Data adapted from optimized conditions using ligand 14

This method suppresses alkene isomerization through steric shielding of the palladium center, with turnover numbers exceeding 1,000 in continuous flow systems .

Reactivity and Transformation Pathways

The dual functionality of vinyl allylsilane enables participation in consecutive and tandem reactions unattainable with simpler silanes.

Electrophilic Substitutions

The β-silicon effect facilitates clean formation of tertiary carbocations during electrophilic attacks. For example, halogenation proceeds with >95% regioselectivity at the allylic position:

This reactivity proves invaluable for synthesizing halogenated terpenoids and steroid analogs .

Cross-Coupling Reactions

Vinyl allylsilane participates in Hiyama-Denmark couplings under mild conditions:

The silicon group acts as a traceless directing group, enabling catalytic cycles that avoid stoichiometric metallic reagents.

Applications in Organic Synthesis

The compound’s versatility is demonstrated in several strategic applications:

Tandem Allylation-Cyclization

A novel allylation-Cope pathway enables single-step construction of six-membered rings (Fig. 2):

-

Silyl-Heck reaction forms allylsilane intermediate

-

Electrocyclic ring-opening generates diene

This sequence achieves atom economies >80% while maintaining excellent stereocontrol.

Polymer Modification

Vinyl allylsilane derivatives serve as crosslinking agents in silicone elastomers:

-

2–5 wt% loading increases tensile strength by 300–400%

-

Radical-initiated curing at 100–150°C yields networks with T_g values adjustable from -50°C to +80°C

Comparative Analysis with Related Silanes

| Property | Vinyl Allylsilane | Allylsilane | Vinylsilane |

|---|---|---|---|

| Synthesis Complexity | Moderate | Low | Low |

| Thermal Stability | 150–200°C | 200–250°C | 180–220°C |

| Electrophilic Reactivity | High | Moderate | Low |

| Cross-Coupling Yield | 70–85% | 50–60% | 30–40% |

Future Directions and Challenges

Recent advances in photoinduced silylation and flow chemistry present opportunities for scaling vinyl allylsilane production. Key challenges remain in:

-

Developing enantioselective variants for chiral silicon centers

-

Understanding long-term environmental impacts of silicon-containing byproducts

-

Expanding applications in bioconjugation chemistry for drug delivery systems

Ongoing research into silicon-directed C–H activation promises to unlock new reaction manifolds, potentially revolutionizing the synthesis of complex natural product analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume